molecular formula C25H26N2O4S B6560584 N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide CAS No. 946212-83-5

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide

Cat. No.: B6560584
CAS No.: 946212-83-5
M. Wt: 450.6 g/mol
InChI Key: XSGNEJYDTGXMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide is a synthetic compound featuring a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 6-position with a 3-phenylpropanamide moiety.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-31-22-11-13-23(14-12-22)32(29,30)27-17-5-8-20-18-21(10-15-24(20)27)26-25(28)16-9-19-6-3-2-4-7-19/h2-4,6-7,10-15,18H,5,8-9,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGNEJYDTGXMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common approach is the reduction of quinoline derivatives to form the tetrahydroquinoline structure. Subsequently, the 4-methoxybenzenesulfonyl group is introduced through a sulfonylation reaction, followed by the attachment of the 3-phenylpropanamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding quinone derivatives.

  • Reduction: Production of reduced tetrahydroquinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: Its biological activity has been explored in various assays, including its potential as an antitubulin agent.

  • Medicine: Research has indicated its potential use in cancer therapy due to its ability to disrupt microtubule formation in cancer cells.

  • Industry: It can be used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects through the disruption of microtubule formation, which is crucial for cell division. By interfering with this process, it can inhibit the growth of cancer cells. The molecular targets include tubulin proteins, and the pathways involved are related to cell cycle regulation and apoptosis.

Comparison with Similar Compounds

(S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)-N-((R)-6-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroquinolin-4-yl)propanamide (14k) and 14l ()

  • Key Structural Differences: 14k/14l: Feature amino acid-like side chains (e.g., 4-hydroxy-2,6-dimethylphenyl) and bulky hydrophobic groups (naphthalen-1-ylmethyl or dihydroindenyl) at the tetrahydroquinoline 6-position. Target Compound: Lacks the amino acid side chain but includes a 3-phenylpropanamide group, which may reduce opioid receptor selectivity compared to 14k/14l.
  • Biological Implications :
    • 14k/14l are optimized for mixed µ-opioid receptor (MOR) agonist activity, with bulky substituents enhancing receptor binding .
    • The target compound’s 4-methoxybenzenesulfonyl group may alter pharmacokinetics (e.g., increased metabolic stability due to sulfonyl protection) but reduce opioid efficacy.

(S)-2-Amino-N-((R)-6-(4-Hydroxybenzyl)-1,2,3,4-Tetrahydroquinolin-4-yl)-3-(4-Hydroxy-2,6-Dimethylphenyl)Propanamide (4f) ()

  • Key Structural Differences :
    • 4f : Contains a 4-hydroxybenzyl group at the 6-position and a hydroxylated phenyl side chain.
    • Target Compound : Replaces hydroxy groups with a methoxybenzenesulfonyl moiety, reducing hydrogen-bonding capacity but enhancing lipophilicity.
  • Biological Implications :
    • Hydroxy groups in 4f likely enhance opioid receptor interactions via polar contacts, whereas the target compound’s sulfonyl group may favor different targets (e.g., enzymes or ion channels) .

HDAC Inhibitors

(E)-N-Hydroxy-3-(1-(4-Methoxyphenylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)Acrylamide ()

  • Key Structural Differences: HDAC Inhibitor: Includes a hydroxamic acid group (N-hydroxy acrylamide), critical for HDAC chelation, and a 4-methoxyphenylsulfonyl group.
  • Biological Implications :
    • The HDAC inhibitor’s hydroxamic acid enables zinc ion chelation in HDAC active sites, driving antitumor activity in colorectal cancer models .
    • The target compound’s propanamide chain may confer distinct mechanisms, such as kinase or receptor modulation.

NOS Inhibitors ()

N-(1-(Piperidin-4-yl)-1,2,3,4-Tetrahydroquinolin-6-yl)Thiophene-2-Carboximidamide Dihydrochloride (70)

  • Key Structural Differences :
    • Compound 70 : Features a thiophene carboximidamide group and a piperidinyl substituent.
    • Target Compound : Uses a 3-phenylpropanamide and 4-methoxybenzenesulfonyl group.
  • Biological Implications: Compound 70’s thiophene and amidine groups likely enhance NOS binding via π-π stacking and ionic interactions. The target compound’s sulfonyl group may reduce NOS affinity but improve solubility or plasma protein binding .

MGAT2 Inhibitor ()

N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide

  • Key Structural Differences :
    • MGAT2 Inhibitor : Contains a trifluoroacetyl group and a sulfonamide linkage.
    • Target Compound : Uses a propanamide chain and lacks fluorine substituents.
  • Biological Implications :
    • The trifluoroacetyl group in the MGAT2 inhibitor enhances metabolic stability and electron-withdrawing effects, critical for enzyme inhibition.
    • The target compound’s phenylpropanamide may favor interactions with hydrophobic binding pockets in alternative targets .

Implications for Further Research

The target compound’s unique combination of a sulfonyl group and propanamide chain distinguishes it from analogs with known activities. Future studies should prioritize:

Target Identification: Screen against opioid receptors, HDACs, and NOS to clarify its mechanism.

ADME Profiling : Assess the impact of the 4-methoxybenzenesulfonyl group on solubility, plasma stability, and bioavailability.

Structural Optimization : Explore hybrid derivatives (e.g., incorporating hydroxamic acid or thiophene groups) to enhance selectivity for specific targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.